

Addressing compensatory metabolic pathways with IACS-10759

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Compound of Interest		
Compound Name:	IACS-10759	
Cat. No.:	B1191776	Get Quote

Technical Support Center: IACS-10759

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for experiments involving IACS-10759, a potent and selective inhibitor of mitochondrial Complex I.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for IACS-10759?

A1: IACS-10759 is a small-molecule inhibitor that potently and selectively targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[1][2] By inhibiting Complex I, IACS-10759 blocks the oxidation of NADH and disrupts the electron flow, which in turn hinders the generation of the proton-motive force necessary for ATP synthesis via oxidative phosphorylation (OXPHOS).[1] This leads to a significant disruption of cellular bioenergetics in cancer cells that are highly dependent on OXPHOS for survival.[1]

Q2: What are the known compensatory metabolic pathways that are activated in response to **IACS-10759** treatment?

A2: The primary compensatory mechanism observed in cancer cells upon inhibition of OXPHOS by **IACS-10759** is the upregulation of glycolysis and glucose uptake.[3][4] This metabolic shift is an attempt by the cell to maintain ATP production and essential cellular processes.[3]



Q3: How can the compensatory glycolytic flux be addressed experimentally?

A3: To counteract the increased reliance on glycolysis, co-treatment with a glycolysis inhibitor can be employed. For instance, the use of 2-deoxy-D-glucose (2-DG) in combination with **IACS-10759** has been shown to effectively reduce both OXPHOS and glycolysis, leading to enhanced cell death in cancer cells.[3][4] Culturing cells in low-glucose conditions has also been demonstrated to sensitize them to **IACS-10759**.[3][4]

Q4: What are the potential mechanisms of resistance to IACS-10759?

A4: Preclinical and clinical studies have suggested that resistance to **IACS-10759** can develop. One observed mechanism is an increase in the number of mitochondria within the cancer cells, which may compensate for the inhibition of Complex I.[5]

Q5: What were the key findings from the clinical trials of IACS-10759?

A5: Phase I clinical trials of IACS-10759 were initiated for patients with acute myeloid leukemia (AML) and advanced solid tumors.[5][6][7] The primary goals were to determine the safety, tolerability, maximum tolerated dose, and a recommended phase 2 dose.[5][6] However, the trials were discontinued due to a narrow therapeutic index and the emergence of dose-limiting toxicities, including elevated blood lactate and neurotoxicity.[5][7] These adverse effects prevented the maintenance of target drug exposure required for significant anti-tumor activity. [5]

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected inhibition of cell proliferation.

- Question: My cell line, which is reported to be dependent on OXPHOS, is showing variable or weak response to IACS-10759. What could be the reason?
- Answer:
 - Compensatory Glycolysis: The cells may be upregulating glycolysis to survive. We recommend measuring the Extracellular Acidification Rate (ECAR) to assess glycolytic activity. Consider co-treating with a glycolysis inhibitor like 2-DG or using a low-glucose culture medium.[3][4]



- Cell Culture Conditions: Ensure that the cell culture medium contains substrates for Complex I-dependent respiration, such as glucose, pyruvate, and glutamine.
- Drug Stability: Verify the stability and proper storage of your IACS-10759 compound.
 Prepare fresh dilutions for each experiment.

Issue 2: Observing significant cell death in control (untreated) cells.

- Question: My untreated control cells are showing signs of stress or death during the experiment. What could be the cause?
- Answer:
 - Metabolic Stress: Some cancer cell lines are highly dependent on a specific metabolic phenotype. The assay conditions themselves (e.g., specific assay media) might be inducing metabolic stress. Ensure your assay medium is appropriately supplemented.
 - Cell Seeding Density: An inappropriate cell seeding density can lead to nutrient depletion or excessive waste product accumulation, causing cell death. Optimize the seeding density for your specific cell line and experiment duration.

Issue 3: Unexpected toxicity or off-target effects.

- Question: I am observing cellular effects that are not consistent with the known mechanism of IACS-10759. How can I investigate this?
- Answer:
 - Confirm On-Target Effect: Measure the Oxygen Consumption Rate (OCR) using a
 Seahorse XF Analyzer to confirm that IACS-10759 is indeed inhibiting mitochondrial
 respiration in your experimental system.[3]
 - Dose-Response Curve: Perform a detailed dose-response analysis to determine the optimal concentration range for your cell line. High concentrations may lead to off-target effects.



 Control Experiments: Include appropriate positive and negative controls in your experimental setup. For example, use a well-characterized OXPHOS inhibitor like rotenone as a positive control.

Quantitative Data Summary

Table 1: In Vitro Potency of IACS-10759

Parameter	Value	Cell Line/System	Reference
IC50	< 10 nM	Not specified	[2]

Table 2: Metabolic Effects of IACS-10759 in Chronic Lymphocytic Leukemia (CLL) Cells

Parameter	Condition	Observation	Reference
Oxygen Consumption Rate (OCR)	100 nM IACS-10759 for 24h	Greatly inhibited	[3]
Extracellular Acidification Rate (ECAR)	100 nM IACS-10759 for 24h	Increased	[2]
Intracellular Ribonucleotide Pools	In the presence of stroma	Diminished	[3][4]

Experimental Protocols

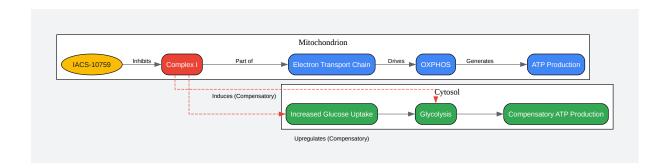
- 1. Seahorse XF Analyzer Assay for OCR and ECAR Measurement
- Objective: To assess the real-time impact of IACS-10759 on mitochondrial respiration and glycolysis.
- Methodology:
 - Cell Seeding: Seed cancer cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.



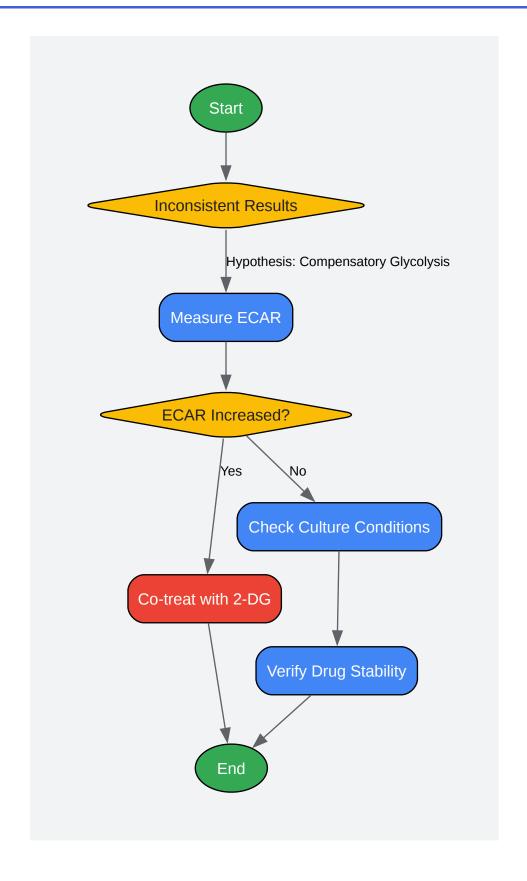
- Inhibitor Treatment: Replace the cell culture medium with a suitable assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Treat the cells with the desired concentrations of IACS-10759 and incubate for the specified duration.
- Seahorse XF Analysis: Place the microplate into a Seahorse XF Analyzer. The instrument will perform cycles of mixing and measuring to determine the OCR and ECAR in real-time.
 Measure basal OCR and ECAR before the injection of any compounds.[1]
- 2. Photoaffinity Labeling for Target Identification
- Objective: To identify the direct binding target of a small molecule inhibitor.
- Methodology:
 - Probe Synthesis: Synthesize a photoreactive probe version of IACS-10759.
 - Incubation with Mitochondrial Preparations: Incubate isolated mitochondria or submitochondrial particles with the photoreactive IACS-10759 probe. Include a control group with a molar excess of non-labeled IACS-10759 as a competitor.
 - UV Irradiation: Expose the mixture to UV light to induce covalent cross-linking of the photoreactive probe to its binding target.
 - Analysis: Analyze the labeled proteins using techniques such as SDS-PAGE and mass spectrometry to identify the binding target.

Visualizations

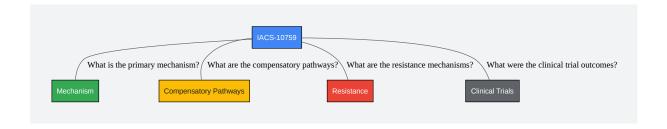












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